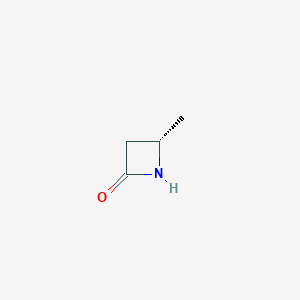

(4S)-4-Methylazetidin-2-one

Description

(4S)-4-Methylazetidin-2-one is a four-membered β-lactam ring system with a methyl group at the 4-position in the (S)-configuration. The methyl substituent at the 4-position likely enhances steric control in reactions, making it valuable for stereoselective transformations .

Properties

IUPAC Name |

(4S)-4-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSFNEZQRPOHAR-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548175 | |

| Record name | (4S)-4-Methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26757-74-4 | |

| Record name | (4S)-4-Methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methylazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected amino acids. For instance, the cyclization of N-protected serine derivatives can yield (4S)-4-Methylazetidin-2-one under appropriate conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of (4S)-4-Methylazetidin-2-one may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of azetidinone precursors. This method can be optimized for large-scale production by using heterogeneous catalysts and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert (4S)-4-Methylazetidin-2-one to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4S)-4-Methylazetidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving β-lactamases.

Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-Methylazetidin-2-one involves its interaction with biological targets, such as enzymes. In the case of β-lactam antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (4S)-4-Methylazetidin-2-one and related compounds:

Key Differences and Implications

Azetidinone Derivatives

- 4-[1-Benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one (3a-3j): Structure: Incorporates aromatic benzofuran and benzothiazole groups at the 1- and 4-positions. Activity: Exhibits moderate antimicrobial activity (e.g., compounds 3b, 3c, 3d), likely due to enhanced π-π interactions with microbial targets . Synthesis: Prepared via the Staudinger reaction between imines and acid chlorides under cold conditions with triethylamine. This method contrasts with simpler azetidinones, which may use lactamization or β-lactam ring-closing strategies.

- The hydrochloride salt improves solubility for pharmaceutical applications. Utility: Likely serves as a precursor for β-lactam antibiotics or enzyme inhibitors, leveraging its stereochemical control .

Oxazolidinone Analogues

- (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one: Structure: A five-membered lactam with phenyl and methyl substituents. Application: Used in asymmetric synthesis due to its rigid chiral environment, which directs stereoselectivity in reactions. This contrasts with azetidinones, which are smaller and more strained, offering different reactivity profiles .

- (4S)-4-[(4-Hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one: Structure: Contains a hydrazinylphenyl side chain, enabling further functionalization (e.g., hydrazone formation). Potential: May act as a linker in prodrugs or metal-chelating agents, a role less common for simpler azetidinones .

Stereochemical and Reactivity Comparisons

- Ring Strain: Azetidin-2-ones (four-membered) exhibit higher ring strain than oxazolidin-2-ones (five-membered), making them more reactive toward nucleophilic attack. The methyl group in (4S)-4-Methylazetidin-2-one may stabilize transition states in ring-opening reactions.

- Substituent Effects: Bulky groups (e.g., benzothiazole in compound 3a-3j) enhance biological activity but complicate synthesis. In contrast, the unsubstituted (4S)-4-Methylazetidin-2-one is more versatile for derivatization.

Biological Activity

(4S)-4-Methylazetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered nitrogen heterocycle. Its unique structure contributes to its biological activity, particularly in medicinal chemistry and pharmacology. This article examines the compound's biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Structure and Properties

The molecular formula of (4S)-4-Methylazetidin-2-one is CHNO. The compound features a methyl group at the fourth position and a carbonyl group at the second position of the azetidine ring. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

(4S)-4-Methylazetidin-2-one exhibits various biological activities, primarily due to its ability to interact with specific enzymes and proteins. Notably, it has shown potential in:

- Antibacterial Activity : Similar to β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial lysis.

- Antitumor Properties : Preliminary studies suggest that derivatives of azetidinones can suppress the growth of various tumor cells in vitro.

The mechanism of action for (4S)-4-Methylazetidin-2-one involves:

- Inhibition of Enzymes : It binds to the active sites of target enzymes, blocking their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Cell Wall Disruption : By inhibiting PBPs, it prevents the cross-linking of peptidoglycan chains in bacterial cell walls.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of (4S)-4-Methylazetidin-2-one demonstrated its effectiveness against several Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established β-lactam antibiotics.

Case Study 2: Antitumor Activity

Research involving derivatives of (4S)-4-Methylazetidin-2-one indicated significant cytotoxic effects against human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of (4S)-4-Methylazetidin-2-one:

| Compound Name | Structure Type | Key Features | Notable Activity |

|---|---|---|---|

| (3S,4S)-3-Amino-4-methylazetidin-2-one | Azetidinone | Contains an amino group | Enzyme inhibition |

| 3-(Iodomethyl)azetidine | Azetidine | Iodomethyl substitution | Antibacterial activity |

| 4-(Cyanomethyl)azetidin-2-one | Azetidinone | Cyano group at the fourth position | Potential antitumor properties |

Research Findings

Recent studies have focused on synthesizing novel derivatives of (4S)-4-Methylazetidin-2-one to enhance its biological activity. These efforts aim to improve potency and selectivity against bacterial infections and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.